1-Methylpiperidin-4-one hydrochloride

Description

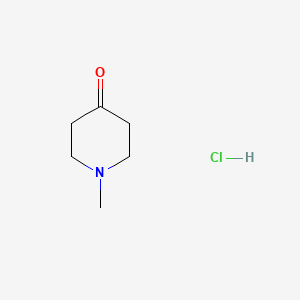

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-7-4-2-6(8)3-5-7;/h2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUYRJBNPFPWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methylpiperidin-4-one hydrochloride physical properties

The following technical guide details the physical properties, synthesis, and characterization of 1-Methylpiperidin-4-one hydrochloride .

Synonyms: N-Methyl-4-piperidone HCl; 1-Methyl-4-oxopiperidine hydrochloride Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

1-Methylpiperidin-4-one (N-methyl-4-piperidone) is a critical pharmacophore in medicinal chemistry, serving as the structural core for piperidine-based analgesics (e.g., fentanyl analogues), antihistamines, and antipsychotics. While the free base is a liquid prone to oxidation and polymerization, the hydrochloride salt represents the stable, crystalline form preferred for storage and solid-phase synthetic handling.[1] This guide characterizes the physicochemical profile of the hydrochloride salt, distinguishing it from the free base and its hydrates.[1]

Regulatory Note: As a direct precursor to MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), this compound is closely monitored in several jurisdictions as a potential precursor to controlled substances.[1]

Chemical Identity & Structural Characterization[1][2][3][4]

| Property | Data |

| IUPAC Name | 1-Methylpiperidin-4-one hydrochloride |

| CAS Number (Free Base) | 1445-73-4 |

| CAS Number (HCl Salt) | Not universally assigned; often referenced as HCl salt of 1445-73-4 |

| Molecular Formula | C₆H₁₁NO[2][3][4][5][6] · HCl |

| Molecular Weight | 149.62 g/mol (Salt); 113.16 g/mol (Free Base) |

| SMILES | CN1CCC(=O)CC1.Cl |

| Structure | Six-membered piperidine ring, ketone at C4, N-methylated |

Structural Diagram: Free Base vs. Salt Equilibrium

The following diagram illustrates the protonation equilibrium that dictates solubility and stability.[1]

Figure 1: Equilibrium between the lipophilic free base, the stable hydrochloride salt, and the hygroscopic gem-diol hydrate.

Physical Properties[1][4][6][8][11]

The hydrochloride salt exhibits distinct solid-state properties compared to the liquid free base.[1] The "anhydrous" form is difficult to maintain without desiccation due to the reactivity of the C4 ketone.[1]

Solid-State & Thermal Properties

| Property | Value / Range | Condition / Note |

| Appearance | White crystalline powder | Hygroscopic; turns sticky upon moisture absorption. |

| Melting Point (Anhydrous) | 165 – 168 °C | Recrystallized from CHCl₃/Ether [1].[1][7] |

| Melting Point (Hydrate) | 94.7 – 95.5 °C | Often observed if sample is air-dried without desiccant [2].[1] |

| Melting Point (Crude) | 80 – 120 °C | Indicative of mixed hydrate/anhydrous phases.[1][7] |

| Solubility | High: Water, Methanol, EthanolLow: Acetone, Ethyl AcetateInsoluble: Diethyl Ether, Hexane | Used for recrystallization (EtOH/Ether).[1] |

| Hygroscopicity | High | Forms a gem-diol (hydrate) at the ketone position in humid air.[1] |

Spectroscopic Profile (Identification)

-

NMR (

H, 400 MHz, D₂O): -

IR Spectrum (KBr Disc):

-

Mass Spectrometry (ESI+):

-

m/z 114.1 [M+H]⁺: Parent ion corresponding to the protonated free base.[1]

-

Experimental Protocols

Synthesis & Purification Workflow

The synthesis typically involves the Dieckmann cyclization of a diester precursor, followed by decarboxylation.[1] The following workflow focuses on the purification and isolation of the hydrochloride salt from a crude reaction mixture.

Figure 2: Isolation and purification workflow for 1-Methylpiperidin-4-one Hydrochloride.[4][8]

Detailed Recrystallization Protocol

To obtain the anhydrous salt (mp 165–168 °C) and avoid the lower-melting hydrate:

-

Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of hot Chloroform (CHCl₃) or absolute Ethanol .[1]

-

Precipitation: Slowly add anhydrous Diethyl Ether until slight turbidity persists.

-

Crystallization: Cool the solution to 0–4 °C. White needles should form.

-

Drying: Filter the crystals and dry under high vacuum (< 1 mmHg) at 40–50 °C over P₂O₅ or KOH pellets to remove traces of water and prevent hydrate formation.

Handling, Stability & Safety

Stability

-

Thermal Instability: The free base is thermally unstable and can polymerize or darken upon standing.[1] The hydrochloride salt is significantly more stable but must be kept dry.[1]

-

Gem-Diol Formation: In the presence of water, the C4 ketone is electrophilic enough to form a gem-diol (1-methylpiperidine-4,4-diol).[1] This is reversible upon dehydration but alters the melting point.[1]

Safety & Toxicology (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precursor Status: While not always a scheduled drug itself, it is a List I Chemical precursor in some jurisdictions (e.g., US DEA watch lists regarding fentanyl/MPPP precursors).[1] Researchers must verify local compliance before procurement.[1]

References

-

Lyle, R. E., et al. (1959).[1][7] "The Asinger Reaction with 1-Methyl-4-piperidone." The Journal of Organic Chemistry, 24(3), 342–345.[1]

-

McElvain, S. M. (1948). "Piperidine Derivatives.[1][9][7][10][11][12] XX. The Preparation of 1-Methyl-4-piperidone." Journal of the American Chemical Society, 70(5), 1820–1825.[1]

-

ChemicalBook. (2025).[1][8] "1-Methyl-4-piperidone Properties and Synthesis."

-

PubChem. (2025).[1] "1-Methyl-4-piperidone Compound Summary." National Library of Medicine.[1] [1]

Sources

- 1. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. N-Methyl-4-piperidone | CAS#:1445-73-4 | Chemsrc [chemsrc.com]

- 4. CAS 54-11-5 MFCD00006369-L-Nicotine 烟碱 -LabNovo [labnovo.com]

- 5. 1-Methyl-4-piperidone(1445-73-4) 1H NMR spectrum [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 8. Inorganic chemical engineering|inorganic salt manufactures and suppliers [chembk.com]

- 9. rsc.org [rsc.org]

- 10. lookchem.com [lookchem.com]

- 11. CAS 13049-77-9: N-Methyl-3-carbomethoxy-4-piperidone hydro… [cymitquimica.com]

- 12. 1-Methylpiperidin-4-one hydrochloride | CymitQuimica [cymitquimica.com]

Technical Monograph: 1-Methylpiperidin-4-one Hydrochloride

A Definitive Guide to Structure, Synthesis, and Pharmaceutical Utility

Executive Summary

1-Methylpiperidin-4-one hydrochloride (CAS 41979-39-9) is a critical heterocyclic scaffold in medicinal chemistry, serving as the primary precursor for the 4-anilidopiperidine class of synthetic opioids (e.g., fentanyl) and various antihistamines (e.g., bamipine). Its chemical utility stems from the orthogonal reactivity of its electrophilic ketone at the C4 position and the basic tertiary amine at N1.

This guide provides a rigorous technical analysis of the compound, distinguishing between its anhydrous and hydrated salt forms—a common source of experimental error—and detailing industrial-scale synthesis pathways.

Chemical Identity & Structural Architecture[1][2][3]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 1-Methylpiperidin-4-one hydrochloride |

| Common Names | N-Methyl-4-piperidone HCl; 1-Methyl-4-oxopiperidine HCl |

| CAS (HCl Salt) | 41979-39-9 |

| CAS (Free Base) | 1445-73-4 |

| Molecular Formula | C₆H₁₁NO[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 149.62 g/mol (Anhydrous HCl salt) |

| SMILES | CN1CCC(=O)CC1.Cl |

Salt Polymorphism & Hydrates (Critical Technical Insight)

Researchers often encounter conflicting melting point data for this compound.[1] This discrepancy is due to the hygroscopic nature of the hydrochloride salt, which readily forms a stable hydrate.

-

Anhydrous HCl Salt: Melting point 165–168 °C .[1][5] This is the target form for precise stoichiometric reactions.[1] It is best obtained by crystallization from chloroform/ether or sublimation.[1]

-

Hydrate HCl Salt (4,4-diol form): Melting point 94–96 °C .[1] In the presence of moisture, the C4 ketone undergoes hydration to form the gem-diol (1-methylpiperidine-4,4-diol hydrochloride).

Experimental Tip: If your synthesized material melts below 100 °C, you have isolated the hydrate. Dehydration requires heating at 100 °C under high vacuum (0.1 mm Hg) or sublimation.[1]

Conformational Analysis

The piperidone ring exists in a dynamic equilibrium between chair and twisted-boat conformers.[1] In the hydrochloride salt lattice, the protonated nitrogen stabilizes a distorted chair conformation, minimizing 1,3-diaxial interactions between the N-methyl group and the C3/C5 axial hydrogens.

Synthesis & Manufacturing Pathways

Two primary routes dominate the synthesis of 1-methylpiperidin-4-one. The Dieckmann Condensation route is preferred for industrial scalability due to the low cost of acrylate starting materials.

Route A: The Dieckmann Cyclization (Industrial Standard)

This route utilizes methyl acrylate and methylamine. It proceeds through a "double Michael addition" followed by a Dieckmann cyclization and subsequent decarboxylation.[1][4]

Protocol Overview:

-

Michael Addition: Methylamine reacts with two equivalents of methyl acrylate to form N,N-bis(2-methoxycarbonylethyl)methylamine.[1]

-

Cyclization: Sodium methoxide drives the intramolecular Claisen (Dieckmann) condensation to yield the beta-keto ester intermediate.[1]

-

Hydrolysis/Decarboxylation: Acidic hydrolysis removes the ester group, yielding the 4-piperidone.[1]

Figure 1: The Dieckmann cyclization pathway for high-yield synthesis of 1-methylpiperidin-4-one.[1][4][7][10]

Route B: The Petrenko-Kritschenko Condensation

A classic multicomponent reaction involving methylamine, formaldehyde, and diethyl 1,3-acetonedicarboxylate.[8] While elegant, this route is often less atom-economical than the acrylate route for simple 4-piperidones.[1]

Reactivity & Functionalization: The Synthetic Toolkit

The 1-methylpiperidin-4-one scaffold acts as a "chemical hinge," allowing functionalization at the ketone while the amine remains a constant anchor.[1]

Reductive Amination (The Aniline Interface)

The most significant pharmaceutical application involves the reaction of the C4 ketone with anilines. This is the entry point for the 4-anilidopiperidine class (e.g., Fentanyl, Carfentanil).

Mechanism:

-

Imine Formation: Condensation with aniline (or substituted aniline) forms a Schiff base.[1]

-

Reduction: Treatment with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride reduces the imine to the 4-anilinopiperidine.[1]

-

Acylation: The resulting secondary amine is acylated (e.g., with propionyl chloride) to generate the final pharmacophore.

Figure 2: Divergent synthesis pathways from the piperidone core.

Alpha-Functionalization

The positions alpha to the ketone (C3/C5) are acidic.[1] They can be functionalized via Mannich reactions or alkylations, though this often requires protecting the ketone as an acetal or enamine to prevent self-polymerization.[1]

Analytical Characterization

NMR Spectroscopy (Free Base in CDCl₃)

-

¹H NMR (400 MHz):

-

δ 2.36 ppm (s, 3H): N-Methyl group (Singlet).

-

δ 2.44 ppm (t, 4H): Protons at C2 and C6 (adjacent to Nitrogen).

-

δ 2.72 ppm (t, 4H): Protons at C3 and C5 (adjacent to Carbonyl).

-

Note: In the HCl salt (D₂O), these peaks shift downfield significantly due to the positive charge on the nitrogen.

-

Infrared Spectroscopy (IR)

-

1715 cm⁻¹: Strong C=O stretching vibration (characteristic of cyclohexanone-type ketones).[1]

-

2700–3000 cm⁻¹: Broad N-H+ stretching bands (in the HCl salt).[1]

Regulatory & Safety Profile

Regulatory Status (DEA List I)

In the United States, 1-Methylpiperidin-4-one is classified as a List I Chemical under the Controlled Substances Act.[1]

-

Reason: It is a direct precursor to fentanyl and related opioids.[1]

-

Implication: Purchase, transfer, and export are strictly regulated. Researchers must maintain detailed logs of usage and storage.[1]

Handling & Storage[3]

-

Hygroscopicity: The HCl salt is extremely hygroscopic.[1] Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Stability: The free base is air-sensitive and can darken (oxidize) upon standing.[1] The HCl salt is chemically stable if kept dry.[1]

-

Safety: Causes severe skin burns and eye damage (Category 1B).[1] Use a fume hood and wear nitrile gloves and safety goggles.[1]

References

-

ChemicalBook. (2025).[1] 1-Methyl-4-piperidone hydrochloride Properties and Synthesis.Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone.[1]Link

-

Lyle, R. E., et al. (1959). The Synthesis of Nitrogen-Containing Heterocycles.[1] Journal of Organic Chemistry, 24(3), 342.[6] (Source for melting point data of hydrates vs anhydrous forms).

-

Drug Enforcement Administration (DEA). (2024).[1] List I and List II Chemicals.[1]Link

-

Janssen, P. A. J. (1962).[1] Synthesis of Fentanyl and Related Analgesics.[1][9][11] U.S. Patent 3,164,600.[1] (Foundational text on the reductive amination of 1-methyl-4-piperidone).

Sources

- 1. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-4-piperidone | CAS#:1445-73-4 | Chemsrc [chemsrc.com]

- 3. 1-Methyl-4-piperidone(1445-73-4) 1H NMR [m.chemicalbook.com]

- 4. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 5. guidechem.com [guidechem.com]

- 6. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 8. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 10. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

1-Methylpiperidin-4-one hydrochloride CAS number 1445-73-4

An In-Depth Technical Guide to 1-Methylpiperidin-4-one and its Hydrochloride Salt (CAS 1445-73-4)

Section 1: Introduction and Strategic Overview

1-Methylpiperidin-4-one, also known as N-methyl-4-piperidone, is a heterocyclic organic compound that serves as a cornerstone building block in modern synthetic chemistry. While its CAS number, 1445-73-4, refers to the free base—a clear to yellow liquid—it is frequently utilized and handled in its more stable crystalline form, 1-Methylpiperidin-4-one hydrochloride.[1] The strategic importance of this molecule lies in the high reactivity of its ketone functional group and the specific pharmacological properties conferred by the N-methylated piperidine ring.[1]

This guide provides an in-depth technical analysis for researchers, medicinal chemists, and process development scientists. It moves beyond simple data recitation to explain the causality behind synthetic choices, analytical validation, and safe handling protocols. We will explore its physicochemical properties, detail robust synthetic and purification methodologies, and examine its critical role in the development of high-value compounds, particularly active pharmaceutical ingredients (APIs).

Section 2: Physicochemical and Structural Properties

The utility of a synthetic intermediate is fundamentally dictated by its physical and chemical properties. 1-Methylpiperidin-4-one is a flammable liquid under standard conditions, while its hydrochloride salt is a solid, which can be advantageous for handling and storage.[2][3]

Chemical Structure

The core structure consists of a saturated six-membered piperidine ring with a ketone at the 4-position and a methyl group on the nitrogen atom. This arrangement provides a versatile scaffold for further chemical modification.

Caption: General workflow for synthesis and purification.

Protocol 1: Synthesis via Decarboxylation of a Precursor

This method, adapted from established literature, involves the hydrolysis and decarboxylation of a readily available precursor. [4]The causality for this approach is often driven by the commercial availability of the carbethoxy-substituted piperidone, which simplifies the synthesis to a single, high-yielding final step.

Materials:

-

1-methyl-3-carbethoxy-4-piperidone hydrochloride

-

20% Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

Hydrolysis & Decarboxylation: To a round-bottom flask equipped with a reflux condenser, add 1-methyl-3-carbethoxy-4-piperidone hydrochloride (1 equivalent) and 20% aqueous HCl. [4]2. Heat the mixture to reflux for 1-2 hours. The progress can be monitored by TLC or by the cessation of CO₂ evolution. A key validation check is to take a small aliquot and test with ferric chloride reagent; the absence of coloration indicates complete reaction. [4]3. Work-up (Isolation of Free Base): Cool the reaction mixture to room temperature. Carefully basify the solution to a pH > 12 using a concentrated NaOH solution while cooling in an ice bath.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Methylpiperidin-4-one as an oil.

Protocol 2: Purification and Formation of the Hydrochloride Salt

The free base is often purified by vacuum distillation. [3]However, for many pharmaceutical applications, converting it to the stable, crystalline hydrochloride salt is preferred.

Materials:

-

Crude or purified 1-Methylpiperidin-4-one (free base)

-

Anhydrous Methanol

-

Saturated solution of HCl in Methanol (or gaseous HCl)

-

Anhydrous Diethyl Ether (Et₂O) or Chloroform (CHCl₃)

Procedure:

-

Purification of Free Base (Optional but Recommended): Purify the crude product from Protocol 1 via fractional distillation under reduced pressure (e.g., 55-60°C at 11 mm Hg). [5]This step is critical to remove non-volatile impurities.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol.

-

While stirring, slowly add a saturated solution of HCl in methanol dropwise until the solution is acidic (test with pH paper). Precipitation of the hydrochloride salt should occur.

-

Isolation and Recrystallization: If precipitation is incomplete, the addition of a less polar solvent like anhydrous diethyl ether can promote crystallization. Filter the resulting solid.

-

For ultimate purity, the anhydrous hydrochloride can be recrystallized from a solvent system such as chloroform/diethyl ether to yield the final product with a melting point of 165-168°C. [3][4]

Section 4: Core Applications in Research and Development

The true value of 1-Methylpiperidin-4-one is realized in its application as a versatile synthon for complex molecular architectures.

The Piperidone Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The N-methyl-4-piperidone structure offers three key points for diversification:

-

The Ketone: Allows for reactions like reductive amination, Wittig reactions, and aldol condensations to build complexity.

-

The α-Carbons: Can be functionalized via enolate chemistry.

-

The Nitrogen Atom: While already methylated, it influences the basicity and pharmacokinetic profile of the final molecule.

Case Study: Intermediate for FLT3 Kinase Inhibitors

1-Methylpiperidin-4-one is a precursor to intermediates used in the synthesis of advanced drugs like Gelitinib, an inhibitor of the FLT3 tyrosine kinase for treating acute myeloid leukemia (AML). [6]The synthesis often involves a reductive amination reaction where the ketone of a protected piperidone is reacted with an amine. [6]

Caption: Role as a precursor to a targeted therapeutic agent.

Other Key Applications

-

Pharmaceuticals: It is a documented building block for a wide range of drugs, including the antihistamine Bamipine and the migraine therapeutic Naratriptan. [7]* Materials Science: The piperidone core can be used in polymerization reactions to create novel high-molecular-weight polymers. [4][8]* Organic Synthesis: It is a reactant for creating complex structures like spiropiperidine rings. [4]

Section 5: Analytical Characterization

Rigorous analytical confirmation is essential for validating the identity and purity of 1-Methylpiperidin-4-one and its hydrochloride salt.

| Technique | Expected Results for 1-Methylpiperidin-4-one | Reference(s) |

| ¹H NMR | Signals corresponding to the N-CH₃ group (singlet), and two sets of methylene protons (-CH₂-CO- and -CH₂-N-) appearing as triplets. | [9] |

| ¹³C NMR | Signals for the carbonyl carbon (C=O), the N-methyl carbon, and two distinct methylene carbons. | [9] |

| IR Spectroscopy | A strong, characteristic absorption band for the C=O (ketone) stretch. | [9][10] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to its molar mass (113.16 g/mol ). | [9] |

Section 6: Safety, Handling, and Storage

As a flammable and potentially corrosive chemical, adherence to strict safety protocols is non-negotiable. [2][11]

GHS Hazard Information

| Pictogram(s) | GHS Code(s) | Hazard Statement(s) | Reference(s) |

| 🔥 | GHS02 | H226: Flammable liquid and vapor | [2][9] |

| corrosive | GHS05 | H314: Causes severe skin burns and eye damage (Note: This is listed for a fraction of notifications, suggesting it is a significant but not universal classification) | [9][11] |

Protocol: Safe Laboratory Handling

Objective: To ensure the safe handling of 1-Methylpiperidin-4-one by minimizing exposure and fire risk.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (inspect before use).

-

Splash-proof safety goggles and a face shield. [12]* Flame-retardant lab coat.

Handling Procedure:

-

Ventilation: Conduct all manipulations within a certified chemical fume hood. [13]2. Grounding: When transferring significant quantities, ground and bond containers to prevent static discharge. [2]3. Ignition Sources: Ensure the work area is completely free of open flames, hot surfaces, and spark-producing equipment. Use non-sparking tools. [2]4. Spill Management: Keep a spill kit rated for flammable liquids (e.g., vermiculite or other absorbent material) readily accessible. In case of a small spill, contain and absorb, then place the waste in a sealed container for disposal. [14]5. First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [5] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Ingestion can cause severe damage and perforation of tissue. Storage and Disposal:

-

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. [1][12]Keep the container tightly closed. The material may be air-sensitive and should be stored under an inert atmosphere (e.g., argon) for long-term stability. [1]* Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. Unreacted organic reagents should be collected in an appropriate, labeled waste container. [2]

Section 7: Conclusion

1-Methylpiperidin-4-one hydrochloride and its free base are not merely commodity chemicals; they are enabling tools for innovation in drug discovery and materials science. Their value is derived from a combination of a privileged heterocyclic scaffold and a highly reactive ketone handle. By understanding the causality behind its synthesis, the nuances of its handling as both a free base and a hydrochloride salt, and its vast potential for chemical diversification, researchers can fully leverage this powerful intermediate to construct the complex molecules that drive scientific advancement.

Section 8: References

-

Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Retrieved from

-

Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

-

ChemBK. (2024). 1-Methylpiperidine-4-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2023). 4-Piperidone Hydrochloride Monohydrate: Properties, Applications, and Manufacturers. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-METHYLPIPERIDIN-4-ONE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1445-73-4, 1-Methyl-4-piperidone. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methyl-4-piperidone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 4. Cas 1445-73-4,1-Methyl-4-piperidone | lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 1-Methylpiperidin-4-one Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-Methylpiperidin-4-one hydrochloride, a key chemical intermediate in the synthesis of various pharmaceutical compounds. As a pivotal building block, a thorough understanding of its physicochemical properties, synthesis, and applications is crucial for its effective utilization in research and development.

Physicochemical Properties

1-Methylpiperidin-4-one hydrochloride is the salt form of 1-Methyl-4-piperidone, a cyclic ketone.[1][2] The hydrochloride form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain synthetic protocols. The molecular weight of 1-Methylpiperidin-4-one free base is 113.16 g/mol .[1][2][3][4][5][6][7] The molecular weight of the hydrochloride salt is approximately 149.62 g/mol .

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO·HCl | [1][2][3][4][5][6] |

| Molecular Weight | ~149.62 g/mol | Calculated |

| CAS Number | 1445-73-4 (free base) | [1][3][4][5] |

| Appearance | Colorless to pale yellow liquid (free base) | [1][5] |

| Boiling Point | 55-60 °C at 11 mmHg (free base) | [5] |

| Density | 0.92 g/mL at 25 °C (free base) | [5] |

| Solubility | Soluble in water and organic solvents | [1][5] |

| pKa | 8.02 ± 0.20 (Predicted) | [5] |

Synthesis and Purification

The synthesis of 1-Methyl-4-piperidone has been reported through various methods. A notable early synthesis was described in 1948, which involves a multi-step process including a Dieckmann cyclization.[2] Another common approach involves the reaction of methylamine, formaldehyde, and diethyl 1,3-acetonedicarboxylate, followed by hydrolysis and decarboxylation with hydrochloric acid.[3]

A general synthetic workflow is outlined below:

Caption: A simplified workflow for the synthesis of 1-Methylpiperidin-4-one hydrochloride.

Experimental Protocol: Synthesis via Mannich-type Reaction and Decarboxylation [3]

-

Condensation: To a solution of diethyl 1,3-acetonedicarboxylate in a suitable solvent such as benzene, add a catalytic amount of p-toluenesulfonic acid.

-

Under stirring, add formaldehyde and methylamine to the reaction mixture.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.

-

Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the filtrate and stir for several hours.

-

The hydrochloric acid layer is then separated and heated to reflux to induce decarboxylation.

-

After decarboxylation is complete, the pH of the solution is adjusted to 12 with a base to neutralize the acid.

-

The crude product can then be isolated and purified.

Purification:

Purification of 1-Methyl-4-piperidone is typically achieved through fractional distillation.[5] The anhydrous hydrochloride salt can be crystallized from a mixture of chloroform and diethyl ether.[5]

Applications in Drug Development

1-Methylpiperidin-4-one and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[1] The piperidine scaffold is a common structural motif in many biologically active molecules.

Key therapeutic areas include:

-

Analgesics: It is a key intermediate in the synthesis of potent narcotic analgesics, including fentanyl analogues like remifentanil.[8] The 4-piperidone core is crucial for the activity of these compounds.

-

Anticancer Agents: The versatile structure of piperidone derivatives allows for modifications that have led to the development of compounds with antitumor effects.[9]

-

Antiviral and Antimicrobial Agents: Derivatives have shown potential efficacy against various viruses, including cytomegalovirus and SARS-CoV-2, as well as other pathogens.[9]

-

Kinase Inhibitors: 1-methyl-4-(4-piperidinyl)piperazine hydrochloride, a derivative, is an intermediate for gilteritinib, an FLT3 tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia (AML).[10]

-

Curcumin Mimics: 3,5-Bis(ylidene)-4-piperidone scaffolds, derived from 4-piperidones, are being investigated as curcumin mimics with a broad spectrum of biological activities.[11]

The Drug Enforcement Administration (DEA) has noted the use of 4-piperidone in the illicit manufacture of fentanyl, highlighting its importance in the synthesis of this controlled substance.[12]

Safety and Handling

1-Methyl-4-piperidone is classified as a flammable liquid and vapor.[7][13] It can cause severe skin burns and eye damage and may cause respiratory irritation.[13][14][15]

Handling Precautions: [13][16][17]

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Avoid breathing vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed.

-

Store below +30°C.[5]

-

It is sensitive to air and should be stored under an inert atmosphere (e.g., Argon).[1]

In case of a spill, clean it up immediately, avoiding contact with skin and eyes.[15][16] Absorb small spills with an inert material like vermiculite and place in a suitable container for disposal.[16]

References

-

Matrix Fine Chemicals. (n.d.). 1-METHYLPIPERIDIN-4-ONE | CAS 1445-73-4. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-4-piperidone. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Piperidone hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

-

Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 3. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. 1-METHYLPIPERIDIN-4-ONE | CAS 1445-73-4 [matrix-fine-chemicals.com]

- 5. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride | 1189684-40-9 | Benchchem [benchchem.com]

- 10. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 13. fishersci.com [fishersci.com]

- 14. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: 1-Methylpiperidin-4-one Hydrochloride Solubility Profile & Purification Protocols

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-Methylpiperidin-4-one hydrochloride (N-methyl-4-piperidone HCl), a critical intermediate in the synthesis of piperidine-based pharmaceuticals and opioids.[1] While often cited in synthesis literature, specific quantitative solubility data for the hydrochloride salt is frequently fragmented.[1]

This document synthesizes available experimental data with field-proven purification methodologies. It addresses the critical distinction between the anhydrous and hydrate forms, which significantly impacts melting point and solubility behavior.[1] The guide includes self-validating protocols for solubility determination and recrystallization, designed for researchers requiring high-purity starting materials.[1]

Part 1: Physicochemical Identity[1]

Understanding the solid-state properties of the hydrochloride salt is a prerequisite for selecting the correct solvent system.[1] The hygroscopic nature of the salt often leads to the formation of a hydrate, which depresses the melting point.[1]

| Property | Data | Notes |

| Compound Name | 1-Methylpiperidin-4-one Hydrochloride | Also: N-Methyl-4-piperidone HCl |

| CAS Number | 41979-39-9 (HCl salt) / 1445-73-4 (Free base) | Ensure correct CAS for procurement.[1][2][3] |

| Molecular Formula | C₆H₁₁NO[1][2][3][4][5][6][7][8] · HCl | |

| Molecular Weight | 149.62 g/mol | (Free base: 113.16 g/mol ) |

| Melting Point (Anhydrous) | 165–168 °C | Crystallized from CHCl₃/Et₂O [1].[1][3] |

| Melting Point (Hydrate) | 94–95.5 °C | Formed upon exposure to moisture [1].[1] |

| pKa | ~8.02 (Predicted) | Base strength dictates pH-dependent solubility.[1] |

| Hygroscopicity | High | Rapidly absorbs atmospheric water to form the hydrate.[1] |

Part 2: Solubility Landscape

The solubility of 1-Methylpiperidin-4-one HCl follows the classic behavior of protonated nitrogenous salts: high affinity for protic polar solvents and low affinity for non-polar hydrocarbons.[1]

Qualitative Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Protic Polar | Water | High | Freely soluble.[1] pH-dependent partitioning.[1] |

| Methanol | High | Excellent for initial dissolution.[1] | |

| Ethanol (EtOH) | Moderate/High | Preferred solvent for recrystallization (often with ether).[1] | |

| Aprotic Polar | Acetone | Moderate (Hot) | Soluble at reflux; poor solubility at RT (ideal for crystallization).[1] |

| DMSO | High | Good for biological assays; difficult to remove.[1] | |

| Chlorinated | Chloroform (CHCl₃) | Moderate | Used in mixed-solvent purification systems.[1] |

| Dichloromethane (DCM) | Low/Moderate | Free base is soluble; HCl salt is sparingly soluble.[1] | |

| Non-Polar | Diethyl Ether | Insoluble | Primary antisolvent for precipitation.[1] |

| Hexanes/Heptane | Insoluble | Antisolvent; used to wash crystals.[1] |

Solvation Mechanism Diagram

The following diagram illustrates the energetic competition between the crystal lattice energy and the solvation shell formation, explaining why protic solvents are effective.[1]

Caption: Thermodynamic driver of dissolution: High dielectric constant solvents overcome the lattice energy of the piperidone hydrochloride salt.[1]

Part 3: Experimental Protocols

As specific quantitative solubility curves (g/L vs. Temp) are rarely published for this specific salt, researchers must determine these values empirically for their specific batch purity.[1]

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: Determine the precise saturation point in a target solvent at a specific temperature.[1]

-

Preparation: Dry the crude HCl salt in a vacuum oven at 40°C for 4 hours to ensure the anhydrous form is used.

-

Saturation: Add excess solid (approx. 2.0 g) to 10 mL of solvent (e.g., Ethanol) in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

-

Gravimetric Analysis:

-

Calculation:

Protocol B: Purification via Recrystallization

Objective: Purify crude 1-Methylpiperidin-4-one HCl to remove colored impurities and hydrolysis products.[1]

System: Ethanol / Diethyl Ether (Solvent / Antisolvent)[1]

-

Dissolution: Dissolve 10 g of crude salt in the minimum amount of boiling absolute ethanol (~30–50 mL).

-

Note: If the solution is dark, treat with activated charcoal for 10 mins and filter hot through Celite.[1]

-

-

Nucleation: Allow the filtrate to cool to room temperature.

-

Precipitation: Slowly add diethyl ether dropwise with stirring until a persistent turbidity (cloudiness) is observed.

-

Crystallization: Cool the mixture to 0–4°C in an ice bath for 2 hours.

-

Collection: Filter the white crystalline solid under vacuum (Buchner funnel).

-

Wash: Rinse with cold 1:1 EtOH/Ether mixture.[1]

-

-

Drying: Dry under high vacuum (<1 mmHg) over P₂O₅ or KOH to remove traces of water and solvent.[1]

Target Yield: 70–85% Target MP: 164–167°C (Anhydrous)

Recrystallization Workflow Diagram

Caption: Step-by-step purification workflow using the Ethanol/Ether solvent pair to isolate high-purity anhydrous salt.[1]

Part 4: Stability & Handling[1]

Hygroscopicity Management

The transition from anhydrous (mp ~165°C) to hydrate (mp ~95°C) occurs rapidly in humid air.[1]

-

Storage: Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Impact: Using the hydrate in stoichiometric reactions (e.g., Mannich reactions) without correcting molecular weight will lead to under-dosing of the ketone.[1]

Chemical Stability

-

Oxidation: The free base is air-sensitive (oxidizes to N-oxides or ring-opened products).[1] The HCl salt protects the nitrogen lone pair, significantly increasing stability.[1]

-

Hydrolysis: In aqueous solution, the ketone is stable, but prolonged exposure to strong bases can lead to self-condensation (aldol-type reactions).[1]

Regulatory Compliance

References

-

Lyle, R. E., et al. (1959).[1][3] "The Asinger Reaction with 1-Methyl-4-piperidone." The Journal of Organic Chemistry, 24(3), 342–344.[1]

-

McElvain, S. M. (1948).[1][2] "Piperidine Derivatives."[1][2][3][9][10] Journal of the American Chemical Society, 70(5), 1820–1825.[1]

-

ChemicalBook. (2024).[1] "1-Methyl-4-piperidone Properties and MSDS."

-

PubChem. (2024).[1] "1-Methyl-4-piperidone Compound Summary." National Library of Medicine.[1] [1]

Sources

- 1. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 3. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 4. 1-Methyl-4-piperidone | 1445-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. N-Methyl-4-piperidone | CAS#:1445-73-4 | Chemsrc [chemsrc.com]

- 6. 1-Methyl-4-piperidone, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 10. chemrevlett.com [chemrevlett.com]

Technical Whitepaper: Stability & Storage of 1-Methylpiperidin-4-one Hydrochloride

[1]

Executive Summary & Chemical Identity

1-Methylpiperidin-4-one Hydrochloride (CAS: 4162-12-9 for HCl salt; 1445-73-4 for free base) is a critical pharmacophore used in the synthesis of piperidine-based analgesics and antihistamines.[1] While the free base is a volatile, air-sensitive liquid, the hydrochloride salt offers improved stability but introduces significant hygroscopic challenges.[1]

Critical Advisory: This compound is a structural precursor to Schedule I and II controlled substances (e.g., Meperidine, Prodine).[1] While 4-Piperidone (N-unsubstituted) is a DEA List I Chemical, N-methyl derivatives are often subject to "Special Surveillance" lists.[1] Strict inventory tracking and security protocols are mandatory.[1]

| Attribute | Specification |

| IUPAC Name | 1-Methylpiperidin-4-one hydrochloride |

| Molecular Formula | C₆H₁₁NO[1][2][3][4][5] · HCl |

| Molecular Weight | 149.62 g/mol |

| Physical State | Crystalline solid (White to off-white) |

| Melting Point | 165–168 °C (Anhydrous); ~95 °C (Hydrate) |

| Solubility | High: Water, Methanol, Ethanol.[1] Low: Diethyl Ether, Hexane.[1] |

Degradation Mechanisms: The "Why"

Understanding the causality of degradation is essential for designing effective storage protocols.[1] The molecule faces three primary threats: Hygroscopic Hydrolysis , Aldol-like Self-Condensation , and Oxidative Cleavage .[1]

Thermodynamic Instability Pathways

The hydrochloride salt lattice is stable in isolation.[1] However, moisture absorption lowers the activation energy for two destructive pathways:

-

Hydrate Formation: The salt readily absorbs atmospheric water, transitioning from a free-flowing powder to a deliquescent cake.[1] This phase change alters stoichiometry, ruining precise molar dosing.[1]

-

Enolization & Condensation: In the presence of trace moisture and pH shifts (e.g., if HCl is lost), the ketone enolizes.[1] The enol can attack the ketone of a neighboring molecule (Aldol-type condensation), forming dimers that appear as yellow/orange impurities.[1]

Visualization of Degradation Logic

The following diagram maps the kinetic pathway from improper storage to chemical failure.

Figure 1: Kinetic degradation pathway showing the progression from moisture ingress to irreversible chemical dimerization.

Storage Protocols: The "How"

To maintain purity >98% over 12+ months, you must arrest the thermodynamic motion of the molecules and exclude reaction catalysts (water/oxygen).

The "Triple-Barrier" System

Do not rely on the vendor's original packaging once opened.[1] Transfer material to this self-validating system:

-

Primary Container: Amber glass vial with a Teflon (PTFE) lined screw cap. Reasoning: Amber glass blocks UV (preventing photolysis); PTFE prevents leaching of plasticizers which can occur with standard polyethylene caps.

-

Atmospheric Blanket: Purge the headspace with dry Argon (Ar) or Nitrogen (N₂) before sealing.[1] Reasoning: Ar is heavier than air and provides a superior blanket against oxidation than N₂.

-

Secondary Environment: Place the sealed vial inside a desiccator or a secondary jar containing activated silica gel or molecular sieves (4Å).

Thermal Regulation

-

Standard: 2°C to 8°C (Refrigerated).

-

Long-Term (>6 months): -20°C. [1]

-

Causality: Low temperature reduces the kinetic energy available for the endothermic enolization reaction, effectively "freezing" the molecule in its ketone form.[1]

Handling Protocol (Step-by-Step)

-

Equilibration: Remove container from cold storage and allow it to reach room temperature (approx. 30 mins) before opening.

-

Why? Opening a cold container in humid air causes immediate condensation on the solid, triggering the degradation cascade described in Figure 1.[1]

-

-

Aliquot: If frequent use is expected, divide the bulk material into single-use aliquots to avoid repeated freeze-thaw cycles.

-

Resealing: Wipe the threads of the vial with a Kimwipe to remove dust (which breaks the seal) and re-purge with inert gas before closing.[1]

Quality Control & Validation

Trust but verify. Before using stored material in critical synthesis, validate its integrity using this workflow.

Rapid QC Workflow

Figure 2: Decision tree for validating the integrity of stored 1-Methylpiperidin-4-one HCl.

Analytical Benchmarks

-

Visual: Must be white crystalline powder.[1] Yellowing indicates oxidation/dimerization.[1]

-

Melting Point: The anhydrous salt melts sharply at 165–168°C .[1][4] A depressed melting point (e.g., 95–120°C) indicates hydrate formation or significant impurities.[1]

-

Recrystallization (Rescue Protocol): If purity drops, recrystallize from a mixture of Ethanol/Diethyl Ether .[1] Dissolve in minimum hot ethanol, filter, and add ether until turbid. Cool to 4°C.[1]

Regulatory Compliance & Safety

DEA Context: While 4-Piperidone (N-unsubstituted) is a List I Chemical , 1-Methylpiperidin-4-one is a direct precursor to Schedule II opioids (Meperidine).[1]

-

Security: Store in a locked cabinet with limited access.

-

Inventory: Maintain a running log of usage (mass balance).[1] Discrepancies should be investigated immediately.

-

Disposal: Do not dispose of down the drain. Incinerate via a licensed hazardous waste contractor to prevent environmental accumulation of pharmacophores.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone.[1] Retrieved from [Link][1]

-

Drug Enforcement Administration (2023). Designation of 4-Piperidone as a List I Chemical.[1][6][7][8][9][10][11] Federal Register, 88 FR 21902.[1] Retrieved from [Link][1][3][5][6][8][9][10]

-

McElvain, S. M., & Rorig, K. (1948). Piperidine Derivatives.[1] XXX. 1-Methyl-4-piperidone.[1][2][3][4][5][8] Journal of the American Chemical Society.[1] (Fundamental synthesis and stability characterization).

Sources

- 1. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 6. DEA Designates 4-Piperidone, Used in Illicit Manufacture of Fentanyl, A List I Chemical [thefdalawblog.com]

- 7. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 8. Federal Register :: Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical [federalregister.gov]

- 9. Federal Register :: Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical [federalregister.gov]

- 10. DEA Final Rule: Designation of 4-Piperidone as a List I Chemical | Environment, Health & Safety [ehs.ucla.edu]

- 11. regulations.gov [regulations.gov]

An In-depth Technical Guide to the Safe Handling of 1-Methylpiperidin-4-one Hydrochloride for Research and Development

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 1-Methylpiperidin-4-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights into mitigating risks and ensuring a safe laboratory environment.

Compound Identification and Structural Context

1-Methylpiperidin-4-one hydrochloride is the salt form of the parent compound, 1-Methyl-4-piperidone. While they are structurally related, their physical states and associated hazards differ significantly. Understanding this distinction is fundamental to safe handling.

-

1-Methyl-4-piperidone (Free Base): This compound is a flammable liquid.[1][2][3][4] Its volatility and flammability are primary safety concerns.

-

1-Methylpiperidin-4-one hydrochloride: As the hydrochloride salt, this compound is typically a solid. The addition of the hydrochloride moiety generally increases water solubility and reduces vapor pressure compared to the free base, thus mitigating the flammability risk. However, it introduces hazards associated with solid particulates, such as inhalation risks.[5]

This guide will address the safety data for both forms where applicable, with a primary focus on the hydrochloride salt, extrapolating from the known hazards of the parent compound and similar hydrochloride salts.

Table 1: Compound Identification

| Identifier | 1-Methyl-4-piperidone (Free Base) | 1-Methylpiperidin-4-one hydrochloride |

| Synonyms | N-Methyl-4-piperidone, 1-Methyl-4-oxopiperidine | 1-Methyl-4-oxopiperidinium chloride |

| CAS Number | 1445-73-4[2][3][4][6] | 40064-34-4 (refers to piperidin-4-one hydrochloride hydrate)[7] |

| Molecular Formula | C₆H₁₁NO[2][4][6] | C₆H₁₂ClNO |

| Molecular Weight | 113.16 g/mol [3][4][6] | 149.62 g/mol |

| Typical Form | Liquid[3][8] | Solid |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for the free base is well-documented, while the classification for the hydrochloride salt can be inferred from related compounds.

1-Methyl-4-piperidone (Free Base):

-

Flammable Liquid: Category 3.[1][3][4] The vapor can form explosive mixtures with air and may travel to an ignition source.[2][3]

-

Skin Corrosion/Irritation: Category 1B/1C. Causes severe skin burns and eye damage.[3]

-

Serious Eye Damage: Category 1. Corrosive to the eyes and may cause severe damage, including blindness.[3][9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[3]

1-Methylpiperidin-4-one hydrochloride (Inferred Hazards): Based on data for Piperidin-4-one hydrochloride and general properties of amine salts:

-

Acute Toxicity (Oral): Category 4. Harmful if swallowed.[5]

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[5][7]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[5][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation upon inhalation of dust.[5][7][9]

Table 2: GHS Hazard Summary

| Hazard Statement (Code) | 1-Methyl-4-piperidone (Free Base) | 1-Methylpiperidin-4-one hydrochloride (Inferred) | Causality and Experimental Insight |

| Flammable liquid and vapor (H226) | Yes [1][3][4] | No | The free base has a flash point of 58°C (136.4°F), making it a significant fire risk at elevated temperatures.[3] The salt form is a non-volatile solid. |

| Causes severe skin burns and eye damage (H314) | Yes [3][6] | No (Causes irritation) | The free base is a corrosive amine. The hydrochloride salt is neutralized, reducing its corrosivity to an irritant effect. |

| Causes skin irritation (H315) | Yes (as part of H314) | Yes [5][7] | Prolonged contact with the solid or its solutions can defat the skin and cause irritation. |

| Causes serious eye damage/irritation (H318/H319) | Yes (H318) [9] | Yes (H319) [5][7] | Direct contact with the solid can cause serious irritation. The free base is more damaging. |

| Harmful if swallowed (H302) | May be harmful[3] | Yes [5] | Ingestion can lead to gastrointestinal irritation. |

| May cause respiratory irritation (H335) | Yes (Vapors) [3] | Yes (Dust) [5][7][9] | Inhalation of vapors (free base) or dust (hydrochloride salt) can irritate the mucous membranes and respiratory tract. |

Proactive Risk Mitigation: Engineering Controls, PPE, and Handling

A multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by isolating the hazard from the researcher.

-

Ventilation: All handling of 1-Methylpiperidin-4-one hydrochloride powder and its solutions should be conducted in a well-ventilated area.[3][5] A certified chemical fume hood is mandatory when weighing the solid or preparing solutions to prevent inhalation of dust.

-

Static Control: For the flammable free base, all equipment must be grounded and bonded to prevent static discharge, which could serve as an ignition source.[1][3] Use non-sparking tools for any transfers.[2][3]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a one-size-fits-all approach; it must be based on a risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Tightly fitting chemical safety goggles are the minimum requirement.[1][10] A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.[4]

-

Skin Protection: A lab coat is standard. For handling the corrosive free base, impervious clothing is recommended.[1] Wear chemically resistant gloves (e.g., nitrile) and inspect them before each use.[1][10] Change gloves immediately if they become contaminated.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors (for the free base) or particulates (for the hydrochloride salt) is necessary.[1][3]

Caption: PPE selection workflow based on compound form and handling procedure.

Safe Handling and Storage Protocols

-

Handling: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling.[3][5] Keep containers tightly closed when not in use.[1][3][5]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3][4][5] For the free base, this must be a designated flammables area.[3] Containers should be clearly labeled and stored upright to prevent leakage.[4] The hydrochloride salt is hygroscopic and should be protected from moisture.[5]

Emergency Response Protocols

A well-rehearsed emergency plan is critical for mitigating the consequences of an accidental exposure or release.

First-Aid Measures

The immediate administration of first aid can significantly minimize injury.

-

Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2][3][5] Seek immediate medical attention, preferably from an ophthalmologist.[2] Removal of contact lenses should only be done by skilled personnel.[2][5]

-

Skin Contact: Immediately remove all contaminated clothing, including shoes and jewelry. Wash the affected area with plenty of soap and water for at least 15-30 minutes.[2][4] Seek medical attention if irritation develops or persists.[5]

-

Inhalation: Move the affected person to fresh air immediately.[1][3][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[10] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[1][5][10] Never give anything by mouth to an unconscious person.[1][10] Call a physician or poison control center immediately.[10]

Fire-Fighting Measures

This section primarily applies to the free base , as the hydrochloride salt is not considered a significant fire risk.[5]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][3][10] Water spray can be used to cool fire-exposed containers.[3]

-

Specific Hazards: The liquid is flammable, and its vapors can form explosive mixtures with air.[3] Vapors may travel a considerable distance to an ignition source and flash back.[2][3] Containers may explode when heated.[3] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Accidental Release Measures (Spill Cleanup)

-

Initial Response: Evacuate personnel from the spill area. Remove all sources of ignition (for the free base).[2][3][10] Ensure adequate ventilation.

-

Personal Protection: Responders must wear the appropriate level of PPE as outlined in section 3.2, including respiratory protection. Avoid breathing dust or vapors.[5][10]

-

Containment and Cleanup:

-

For Solid (HCl Salt) Spills: Use dry cleanup procedures to avoid generating dust.[5] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5]

-

For Liquid (Free Base) Spills: Contain and absorb the spill with an inert material such as sand, vermiculite, or a universal binder.[2][3] Do not use combustible materials like sawdust. Collect the absorbed material using non-sparking tools and place it in a closed container for disposal.[3][10]

-

-

Final Decontamination: Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[5]

Sources

- 1. echemi.com [echemi.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

Spectroscopic Data of 1-Methylpiperidin-4-one Hydrochloride

This technical guide provides a comprehensive spectroscopic analysis of 1-Methylpiperidin-4-one hydrochloride , a critical intermediate in the synthesis of pharmacophores such as piperidine-based antihistamines and analgesics.[1]

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]

Executive Summary & Chemical Identity[1][2][3]

1-Methylpiperidin-4-one hydrochloride (also known as N-methyl-4-piperidone HCl) is the stable salt form of the volatile free base 1-methyl-4-piperidone.[1] It serves as a versatile building block for spiro-cyclic compounds and piperidine derivatives.[1][2][3] Due to the basicity of the tertiary amine, the hydrochloride salt is the preferred form for storage and handling, preventing oxidation and polymerization (darkening) common to the free base.

Chemical Profile Table[6][7]

| Property | Data |

| IUPAC Name | 1-Methylpiperidin-4-one hydrochloride |

| Common Name | N-Methyl-4-piperidone HCl |

| CAS Number | 5885-05-2 (HCl salt); 1445-73-4 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 149.62 g/mol (Salt); 113.16 g/mol (Base) |

| Appearance | White to off-white crystalline powder (hygroscopic) |

| Melting Point | 165–168 °C (Anhydrous); 94–95 °C (Hydrate) |

| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Ether |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the piperidine ring simplifies the NMR spectrum. Upon protonation (salt formation), significant downfield shifts are observed, particularly at the N-methyl and

H NMR Data (400 MHz, D

O)

Note: In D

| Position | Assignment | Shift ( | Multiplicity | Integration | Coupling ( |

| N-CH | Methyl group | 2.95 – 3.05 | Singlet (s) | 3H | - |

| C3-H, C5-H | 2.60 – 2.80 | Triplet (t) / Multiplet | 4H | ~6-7 Hz | |

| C2-H, C6-H | 3.50 – 3.70 | Broad Multiplet | 4H | - |

Analyst Note: In the free base (CDCl

), the N-Me signal appears upfield at ~2.35 ppm. The shift to ~3.0 ppm in the HCl salt is a diagnostic confirmation of salt formation.

C NMR Data (100 MHz, D

O)

The carbonyl carbon is the most deshielded signal, followed by the carbons adjacent to the nitrogen.

| Position | Assignment | Shift ( |

| C=O | Carbonyl (C4) | 203.0 – 206.0 |

| C2, C6 | 53.0 – 55.0 | |

| N-CH | Methyl Carbon | 43.0 – 45.0 |

| C3, C5 | 38.0 – 40.0 |

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the salt from the free base primarily through the ammonium band structure and the carbonyl shift.

| Functional Group | Wavenumber (cm | Description & Diagnostic Value |

| N-H | 2400 – 3000 | Broad, strong absorption. Characteristic of tertiary amine salts (R |

| C=O Stretch | 1725 – 1735 | Strong, sharp. The ketone carbonyl. Shifts to slightly higher frequency compared to free base (~1715 cm |

| C-H Stretch | 2800 – 3000 | Alkyl C-H stretching (masked partially by N-H band). |

| C-N Stretch | 1100 – 1250 | Medium intensity, often multiple bands. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion:

-

ESI (+): Observed [M+H]

= 114.1 m/z . (Note: The HCl is lost; the instrument detects the protonated organic base). -

EI: Observed M

= 113 m/z .

-

-

Fragmentation Pattern (EI):

Experimental Protocols

Synthesis & Salt Formation Workflow

This protocol describes the conversion of the free base to the hydrochloride salt to ensure stability and high purity for analysis.

Reagents:

-

1-Methyl-4-piperidone (Free base, oily liquid)[1]

-

Diethyl ether (Anhydrous)

-

HCl (2M in Diethyl ether or Ethanol)

Procedure:

-

Dissolution: Dissolve 10.0 g of 1-methyl-4-piperidone in 50 mL of anhydrous diethyl ether. Cool to 0–5 °C in an ice bath.

-

Acidification: Dropwise add HCl (in ether/ethanol) with vigorous stirring. A white precipitate will form immediately.[1]

-

Endpoint: Continue addition until the supernatant is acidic (pH < 2 on wet indicator paper).

-

Isolation: Filter the white solid under vacuum (nitrogen atmosphere preferred as the salt is hygroscopic).

-

Purification: Wash the filter cake with cold ether (

mL). Recrystallize from ethanol/acetone if necessary. -

Drying: Dry in a vacuum oven at 40 °C over P

O

Sample Preparation for NMR[1]

-

Solvent: Deuterium Oxide (D

O) is preferred due to high solubility. DMSO-d -

Concentration: 10–15 mg of salt in 0.6 mL solvent.

-

Reference: Calibrate to residual solvent peak (HDO

4.79 ppm).

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for confirming the identity of the compound, distinguishing it from common impurities like the free base or bis-alkylated byproducts.

Caption: Logical decision tree for the structural verification of 1-Methylpiperidin-4-one HCl.

References

-

Preparation and Melting Point Data: McElvain, S. M. (1948). "Piperidine Derivatives.[1][4][5][6][7][8] XXX. 1-Methyl-4-piperidone".[1][2][3][8][9][10] Journal of the American Chemical Society, 70(5), 1820–1825.

-

NMR Solvent Data: Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development, 20(3), 661–667.

-

General Spectroscopic Data (Free Base Reference): National Institute of Standards and Technology (NIST). "1-Methyl-4-piperidone Mass Spectrum".[1][10] NIST Chemistry WebBook, SRD 69.

-

Safety & Handling: Sigma-Aldrich.[1] "Safety Data Sheet: 1-Methyl-4-piperidone".

Sources

- 1. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2 [evitachem.com]

- 5. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 9. molbase.com [molbase.com]

- 10. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]

Technical Analysis: ¹H NMR Spectroscopy of 1-Methylpiperidin-4-one Hydrochloride

Executive Summary

This technical guide provides a rigorous analysis of the ¹H NMR spectral characteristics of 1-Methylpiperidin-4-one hydrochloride (CAS: 1445-73-4).[1][2] Intended for pharmaceutical researchers and analytical chemists, this document moves beyond basic peak assignment to explore the critical effects of protonation, solvent-dependent hydration equilibria (gem-diol formation), and conformational dynamics.[1][2] Correct interpretation of this spectrum is vital, as this compound serves as a primary precursor in the synthesis of piperidine-based pharmaceuticals (e.g., antihistamines and opioid analgesics).[1][2]

Part 1: Chemical Context & Structural Dynamics[1][2]

To accurately interpret the NMR spectrum, one must understand the dynamic state of the molecule in solution.[1][2] Unlike rigid aromatic systems, 1-Methylpiperidin-4-one HCl exhibits three specific behaviors that complicate analysis:

-

Salt Formation: The nitrogen is protonated (

-H), creating a quaternary ammonium center.[1][2] This significantly deshields adjacent protons (α-protons) compared to the free base.[1][2] -

Ring Inversion: The piperidine ring undergoes rapid chair-chair interconversion at room temperature, averaging the signals of axial and equatorial protons.[1][2]

-

Hydration Equilibrium (The "Hidden" Variable): In aqueous solvents (

), the electron-deficient carbonyl carbon at position 4 is susceptible to nucleophilic attack by water, forming a gem-diol (hydrate) .[1][2] This equilibrium results in two distinct sets of signals or broadened peaks, often mistaken for impurities.[1][2]

Diagram 1: Structural Equilibria & NMR Consequences

Caption: Figure 1. The protonation and hydration states of 1-Methylpiperidin-4-one. In D₂O, the ketone/hydrate equilibrium significantly alters chemical shifts.

Part 2: Experimental Methodology

The choice of solvent dictates the spectral appearance.[1][2] A standardized protocol ensures reproducibility.[1][2]

Solvent Selection Strategy

-

Deuterium Oxide (

): -

Dimethyl Sulfoxide (

):

Recommended Acquisition Parameters

| Parameter | Setting | Rationale |

| Field Strength | ≥ 400 MHz | Required to resolve the AA'BB' coupling of the ring protons.[1][2] |

| Pulse Angle | 30° or 45° | Ensures accurate integration without long relaxation delays ( |

| Relaxation Delay ( | 2.0 - 5.0 s | Essential for accurate integration of the N-Methyl singlet vs. ring protons.[1][2] |

| Scans (NS) | 16 - 64 | Sufficient for >10 mg sample mass.[1][2] |

| Temperature | 298 K (25°C) | Standard.[1][2] Lowering to <250K can freeze ring inversion (splitting signals).[1][2] |

Part 3: Spectral Analysis & Assignment[1][2]

The Spectrum in (Hydration Effect)

In

Reference Point: TMSP (0.00 ppm) or HDO residual peak (4.79 ppm).[1][2]

| Position | Protons | Multiplicity | Chemical Shift ( | Integration | Structural Insight |

| N-CH₃ | 3H | Singlet | 2.95 - 3.05 | 3H | Deshielded by quaternary |

| C3, C5 | 4H | Multiplet/Triplet | 2.10 - 2.30 | 4H | Adjacent to C(OH)₂.[1][2] Upfield compared to ketone form due to loss of C=O anisotropy.[1][2] |

| C2, C6 | 4H | Multiplet/Broad | 3.50 - 3.70 | 4H | Adjacent to |

| N-H | 1H | - | Not Observed | - | Rapid exchange with |

The Spectrum in (Ketone Form)

This solvent prevents hydration, displaying the "true" ketone structure.[1][2]

Reference Point: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[1][2]

| Position | Protons | Multiplicity | Chemical Shift ( | Integration | Structural Insight |

| N-H | 1H | Broad Singlet | 10.5 - 11.5 | 1H | Acidic proton; visible due to lack of exchange.[1][2] |

| C2, C6 | 4H | Broad Multiplet | 3.30 - 3.60 | 4H | Adjacent to |

| N-CH₃ | 3H | Singlet | 2.75 - 2.85 | 3H | Characteristic singlet.[1][2] |

| C3, C5 | 4H | Triplet/Multiplet | 2.60 - 2.80 | 4H | Adjacent to C=O.[1][2] Deshielded by carbonyl anisotropy (downfield from hydrate form).[1][2] |

Critical Note on Coupling: The ring protons (C2/C6 and C3/C5) theoretically form an AA'BB' system.[1][2] However, due to rapid ring flipping, they often appear as broadened triplets or unresolved multiplets.[1][2] If the sample is cooled significantly, these signals will split into distinct axial and equatorial resonances.[1][2]

Part 4: Troubleshooting & Impurity Profiling[1][2]

When synthesizing or sourcing this material, specific impurities are common.[1][2]

Diagram 2: Impurity Identification Workflow

Caption: Figure 2. Logic flow for identifying common process impurities in 1-Methylpiperidin-4-one HCl.

Common Impurity Shifts (in )

-

Free Base (1-Methylpiperidin-4-one):

-

Ethanol:

-

Water:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone.[1][2] PubChem. Available at: [Link][1][2]

-

Beguin, C. G., et al. "Carbon-13 nuclear magnetic resonance spectroscopy of methyl-substituted piperidines and their hydrochloride salts."[1][2][3] Magnetic Resonance in Chemistry (via ResearchGate).[1][2] Available at: [Link]

Sources

Technical Whitepaper: Structural Elucidation and ¹³C NMR Characterization of 1-Methylpiperidin-4-one HCl

[1]

Executive Summary

1-Methylpiperidin-4-one hydrochloride (CAS: 5382-16-1) is a critical pharmacophore precursor used extensively in the synthesis of piperidine-based analgesics and neuroactive agents.[1] While structurally simple, its characterization presents a specific analytical challenge often overlooked in routine screening: solvent-dependent hydration equilibrium .[1]

This technical guide provides a definitive reference for the ¹³C NMR characterization of this compound. Unlike standard spectral libraries, this document distinguishes between the ketone form (predominant in aprotic polar solvents like DMSO-d₆) and the gem-diol (hydrate) form (predominant in D₂O).[1] Failure to account for this equilibrium frequently leads to false-negative results during quality control when researchers search for a carbonyl peak (~206 ppm) that effectively does not exist in aqueous solution.[1]

Part 1: Structural Dynamics & Chemical Environment[1]

To accurately interpret the NMR data, one must first understand the dynamic behavior of the piperidone ring in solution. The hydrochloride salt enhances water solubility but also catalyzes the nucleophilic attack of water on the carbonyl carbon (C4).[1]

The Hydration Trap

In D₂O, the electron-deficient carbonyl carbon at position 4 undergoes rapid reversible hydration to form a gem-diol.[1] This hybridization change from sp² to sp³ results in a massive upfield shift of the C4 resonance, moving it from the ketone region (~206 ppm) to the aliphatic/acetal region (~90 ppm).[1]

Visualization of Structural Equilibrium

The following diagram illustrates the equilibrium and the numbering scheme used for spectral assignment.

Figure 1: Solvent-dependent equilibrium between the ketone and gem-diol forms.[1] In aqueous media, the equilibrium shifts heavily to the right.

Part 2: Experimental Methodology

Reproducibility in salt characterization requires strict control over pH and water content.[1] The following protocol ensures quantitative detection of quaternary carbons.

Sample Preparation[1]

-

Method A (Ketone Characterization):

-

Method B (Gem-Diol Characterization):

-

Solvent: D₂O (99.9% D).

-

Concentration: 30 mg in 0.6 mL solvent.

-

Note: Use a TSP (trimethylsilylpropanoic acid) internal standard, as TMS is insoluble in D₂O.[1]

-

Acquisition Parameters (Bruker/Varian Standard)

-

Frequency: 100 MHz or higher (¹³C base frequency).

-

Pulse Sequence: Proton-decoupled ¹³C (zgpg30 or equivalent).[1]

-

Relaxation Delay (D1): 2.0 - 3.0 seconds .[1]

-